3-Hydroxynorvaline

Description

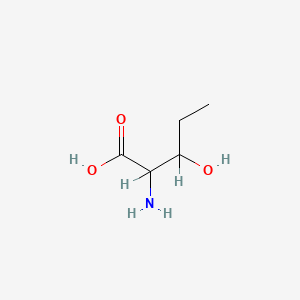

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGVJIYCMHMKTPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2280-42-4, 34042-00-7 | |

| Record name | 3-Hydroxynorvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2280-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxynorvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002280424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-beta-Hydroxynorvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034042007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-3-Hydroxynorvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling a Niche Amino Acid for Advanced Therapeutic Design

An In-depth Technical Guide to 3-Hydroxynorvaline: Chemical Properties, Stereochemistry, and Applications

In the landscape of drug development and biochemical research, the utility of non-proteinogenic amino acids—those not found in the canonical genetic code—is increasingly recognized for their ability to confer unique structural and functional properties to peptides and small molecules. Among these, this compound (HNV) emerges as a molecule of significant interest. As a derivative of the amino acid norvaline, HNV is distinguished by a hydroxyl group at its third carbon, a seemingly minor modification that introduces critical stereochemical complexity and novel interaction capabilities.[1]

This guide provides an in-depth exploration of this compound, moving from its fundamental chemical structure and the nuances of its stereoisomerism to its physicochemical properties, synthesis, and pivotal applications. The primary focus will be on its role as a strategic building block in the rational design of synthetic antigens for cancer vaccines, a field where precise molecular engineering is paramount.[2] For researchers and drug development professionals, understanding the multifaceted nature of HNV is key to leveraging its full potential in creating next-generation therapeutics.

Section 1: Core Chemical Structure and Stereoisomerism

This compound, systematically named 2-amino-3-hydroxypentanoic acid, is an alpha-amino acid with the chemical formula C₅H₁₁NO₃. Its structure consists of a five-carbon chain, with an amine group on the alpha-carbon (C2) and a hydroxyl group on the beta-carbon (C3). This arrangement makes it a β-hydroxy α-amino acid.[1][3]

The presence of two chiral centers at the C2 and C3 positions means that HNV can exist as four distinct stereoisomers.[2] This stereochemical diversity is the most critical aspect of its chemistry, as the biological activity of each isomer can vary dramatically.

Caption: Basic chemical structure of this compound.

The four stereoisomers are grouped into two pairs of enantiomers (non-superimposable mirror images) and four pairs of diastereomers (stereoisomers that are not mirror images).[2]

-

(2R,3R)-HNV and (2S,3S)-HNV are enantiomers.

-

(2R,3S)-HNV and (2S,3R)-HNV are enantiomers.

The relationship between any isomer from the first pair and any from the second is diastereomeric (e.g., (2R,3R) and (2R,3S) are diastereomers).[2] This distinction is vital because enzymes and biological receptors are chiral and will interact differently with each stereoisomer, leading to distinct biological outcomes.[2] For instance, the (2S,3R)-3-Hydroxynorvaline isomer has been specifically identified as a powerful threonine substitute in the synthesis of MUC1 glycopeptide cancer vaccine antigens.[2][4]

Caption: Stereochemical relationships between the four isomers of HNV.

Section 2: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development. The properties of HNV are summarized below.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 2-Amino-3-hydroxypentanoic acid | [1][5] |

| Molecular Formula | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol | [1] |

| CAS Number | 2280-42-4 (DL-form, unspecified stereochemistry) | [1][5] |

| 34042-00-7 (DL-β-form) | [6] | |

| 10148-67-1 ((2S,3R)-form) | [4] | |

| Solubility | Water: 0.1 g/mL (clear, colorless solution) | [6] |

| Computed XLogP3 | -2.4 | [1][4] |

| Topological Polar Surface Area | 83.6 Ų |[1][4] |

Spectroscopic Profile

Spectroscopic data is critical for the structural confirmation and purity assessment of HNV.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides characteristic fragmentation patterns. For a trimethylsilyl (TMS) derivatized HNV, prominent fragments are observed at m/z values of 131 (100% relative intensity), 101 (74%), 147 (42%), and 219 (42%), which are useful for its identification in complex mixtures.[1]

-

-

A triplet corresponding to the terminal methyl group (CH₃) of the ethyl side chain.

-

A multiplet for the methylene group (CH₂) adjacent to the methyl group.

-

Multiplets for the protons on the C2 (α-carbon) and C3 (β-carbon) chiral centers.

-

Broad signals for the amine (NH₂) and hydroxyl (OH) protons, which are exchangeable with D₂O.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorptions for the O-H stretch of the carboxylic acid and alcohol, N-H stretching of the amine, and a sharp, strong absorption for the C=O stretch of the carboxyl group.

Section 3: Synthesis and Stereocontrol

The synthesis of HNV, particularly in a stereochemically pure form, is a non-trivial challenge that has been addressed through advanced organic chemistry techniques. The goal is not merely to construct the molecular backbone but to precisely control the three-dimensional arrangement at both chiral centers.

Causality Behind Experimental Choices

The choice of synthetic strategy is dictated by the desired stereoisomer. Because all four isomers may be required for comparative biological studies, stereodivergent synthesis , which allows access to multiple stereoisomers from a common starting material, is highly valuable.[2] Methods that combine the efficiency of organocatalysis with the exquisite selectivity of biocatalysis are particularly powerful.[7]

Key Synthetic Approaches:

-

Combined Organo- and Biocatalytic Cascades: This state-of-the-art approach uses an organocatalyst to facilitate an initial bond-forming reaction (e.g., a Mannich or aldol reaction) to set one stereocenter, followed by an enzymatic reduction (e.g., using an alcohol dehydrogenase) to set the second.[7] This integration into a one-pot process enhances efficiency and reduces waste.[2][7]

-

Substrate-Controlled Synthesis: This method uses a chiral starting material, such as a derivative of another amino acid or a sugar, to direct the stereochemical outcome of subsequent reactions.[2]

-

Chiral Resolution: A classical approach where a racemic mixture of HNV is reacted with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization.[2]

Example Experimental Protocol: Stereoselective Chemo-enzymatic Synthesis

The following is a generalized workflow based on combined catalytic principles, designed to achieve high stereocontrol.

Step 1: Organocatalytic Mannich Reaction.

-

Objective: To form the C2-C3 bond and establish the first stereocenter.

-

Procedure: An N-protected glycine derivative is reacted with propanal in the presence of a chiral organocatalyst (e.g., a proline derivative). The catalyst creates a chiral environment, favoring the formation of one enantiomer of the resulting β-amino ketone intermediate over the other.

Step 2: Biocatalytic Ketone Reduction.

-

Objective: To reduce the ketone to a hydroxyl group and establish the second stereocenter.

-

Procedure: The intermediate from Step 1 is subjected to an enzymatic reduction without purification. An alcohol dehydrogenase (ADH) and a cofactor (NADH or NADPH) are used. By selecting either an (R)-selective or (S)-selective ADH, the stereochemistry of the resulting hydroxyl group can be precisely controlled.

Step 3: Deprotection.

-

Objective: To remove the protecting groups from the amine and carboxyl functionalities.

-

Procedure: The protected HNV is treated with appropriate reagents (e.g., acid hydrolysis) to yield the final, stereochemically pure this compound isomer.

Caption: Generalized workflow for stereoselective synthesis of HNV.

Section 4: Applications in Drug Development and Research

The unique structure of HNV makes it a valuable tool, most notably in the field of immuno-oncology.

A Key Component in Structure-Guided Cancer Vaccines

The primary application of this compound is as a strategic replacement for threonine in synthetic MUC1 glycopeptide antigens.[2] MUC1 is a glycoprotein that is overexpressed in an abnormal, under-glycosylated form on the surface of many cancer cells, making it a target for immunotherapy.

-

The Rationale: Vaccines designed to target MUC1 aim to elicit a strong and specific antibody response. The binding affinity between the synthetic MUC1 antigen in the vaccine and the desired antibodies is critical for success. Researchers have found that replacing threonine with (2S,3R)-3-Hydroxynorvaline can significantly enhance this binding.[2]

-

Mechanism of Enhanced Binding: The side chain of HNV contains an additional methylene group compared to threonine. This subtle change strengthens the CH/π interactions between the antigen and aromatic residues (like tyrosine or tryptophan) in the antibody's binding site. This leads to a more stable antigen-antibody complex, which is hypothesized to trigger a more robust and effective immune response.[2] Pre-clinical studies in mice have shown that vaccines with HNV-modified antigens can stimulate specific anti-MUC1 antibodies that cross-react with human breast cancer cells.[2]

Caption: HNV enhancing antigen-antibody interaction via its side chain.

Other Biological Contexts

-

Enzyme Interactions: The different stereoisomers of HNV show varied interactions with essential enzymes. For example, it has been studied in the context of threonyl-tRNA synthetase (ThrRS), an enzyme critical for protein synthesis fidelity, highlighting its potential to act as a molecular probe or inhibitor.[2]

-

Natural Occurrence: While generally considered a synthetic compound, HNV has been reported in the parasite Trypanosoma brucei.[1] It has also been detected in human blood, though it is considered part of the "exposome" (originating from external environmental exposure) rather than a naturally occurring human metabolite.[3]

Section 5: Safety and Handling

As a laboratory chemical, this compound requires standard safety precautions.

-

GHS Hazard Classification: It is classified as an irritant. According to aggregated data from ECHA notifications, it causes skin irritation (H315) and serious eye damage (H318).[1][8]

-

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Conclusion

This compound is more than just another amino acid analogue; it is a precision tool for molecular engineering. Its significance is rooted in its stereochemical complexity, which allows for the fine-tuning of intermolecular interactions. The demonstrated success of (2S,3R)-HNV in enhancing the immunogenic properties of cancer vaccine antigens underscores its potential in drug development. For scientists and researchers, a deep understanding of HNV's structure, properties, and stereoselective synthesis is crucial for unlocking its application in designing sophisticated, biologically active molecules aimed at addressing complex therapeutic challenges.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 65097, this compound. [Link][1]

-

ChemWhat. DL-BETA-HYDROXYNORVALINE CAS#: 34042-00-7. [Link][6]

-

P&S Chemicals. Product information, Dl-3-hydroxynorvaline. [Link][5]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10953556, (2S,3R)-3-Hydroxynorvaline. [Link][4]

-

Human Metabolome Database. Showing metabocard for this compound (HMDB0244983). [Link][3]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 18660836, (2S)-2-Amino-3-hydroxypentanoic acid. [Link][8]

-

ResearchGate. Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. [Link][10]

-

ResearchGate. Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. [Link][7]

Sources

- 1. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0244983) [hmdb.ca]

- 4. (2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pschemicals.com [pschemicals.com]

- 6. chemwhat.com [chemwhat.com]

- 7. researchgate.net [researchgate.net]

- 8. (2S)-2-Amino-3-hydroxypentanoic acid | C5H11NO3 | CID 18660836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. PubChemLite - this compound (C5H11NO3) [pubchemlite.lcsb.uni.lu]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxynorvaline: From Discovery to Therapeutic Potential

This guide provides a comprehensive technical overview of 3-Hydroxynorvaline, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. We will delve into its discovery, natural occurrence, stereochemistry, synthesis, and biological activities, with a particular focus on its burgeoning role in cancer immunotherapy. This document is structured to provide not just a recitation of facts, but a causal narrative that explains the "why" behind the science, fostering a deeper understanding of this unique molecule.

Introduction and Chemical Identity

This compound (3-HNV), chemically known as 2-amino-3-hydroxypentanoic acid, is a non-proteinogenic α-amino acid.[1][2] This classification signifies that it is not one of the 20 common amino acids genetically coded for in the synthesis of proteins.[1] Structurally, it is an analog of the essential amino acid L-threonine, with the key difference being the substitution of a methyl group in threonine with an ethyl group in 3-HNV. This seemingly minor structural modification has profound implications for its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H11NO3 | |

| Molecular Weight | 133.15 g/mol | |

| IUPAC Name | 2-amino-3-hydroxypentanoic acid | |

| Synonyms | beta-Hydroxynorvaline, HNV | |

| CAS Number | 2280-42-4 |

The Ambiguous Narrative of its Natural Occurrence

The scientific literature presents a nuanced and somewhat conflicting picture regarding the natural occurrence of this compound. One perspective posits that 3-HNV is not a naturally occurring metabolite in humans and is only detected in individuals exposed to the compound, thus categorizing it as a component of the human exposome.[3] The exposome encompasses the totality of environmental exposures from conception onwards.[3]

Conversely, there is evidence of 3-HNV being a microbial product.[4] Notably, it has been reported in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis.[1][2] This finding suggests a potential role for 3-HNV in the metabolism or lifecycle of certain microorganisms. The discrepancy in these findings highlights an area ripe for further investigation to fully elucidate the natural distribution and biosynthetic pathways of this intriguing amino acid.

Stereochemistry: The Basis of Biological Specificity

This compound possesses two chiral centers at the α-carbon (C2) and the β-carbon (C3), giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The specific three-dimensional arrangement of the amino and hydroxyl groups is critical in determining the molecule's interaction with biological systems, particularly enzymes.

The (2S,3R) stereoisomer is of particular interest in biomedical research due to its ability to mimic L-threonine and its application in the development of synthetic antigens.[5]

Caption: General structure of this compound.

Synthesis of this compound: Chemical and Biocatalytic Strategies

The synthesis of this compound, particularly in a stereoselective manner, is a key area of research driven by its potential applications. Both chemical and biocatalytic methods have been developed to access this non-proteinogenic amino acid.

Stereoselective Chemical Synthesis

A significant challenge in the chemical synthesis of 3-HNV is the control of stereochemistry at the two chiral centers. One effective strategy involves a one-pot, three-component Mannich reaction, which allows for the formation of three contiguous stereogenic centers with high enantiomeric purity.

This protocol is adapted from a method for the synthesis of related β-cyanohydroxymethyl α-amino acid derivatives and illustrates the principles of stereoselective synthesis.

-

Mannich Reaction: In a reaction vessel, dissolve N-PMP-protected α-imino ethyl glyoxylate and an appropriate aldehyde (e.g., propanal) in a suitable solvent.

-

Add a catalytic amount of L-proline to initiate the asymmetric Mannich reaction.

-

Stir the reaction mixture at a controlled temperature until the reaction is complete, as monitored by TLC or HPLC.

-

Hydrocyanation: Cool the reaction mixture and add a cyanide source, such as Et2AlCN, to introduce the cyano group. The temperature during this step is critical for controlling subsequent cyclization.

-

Work-up and Purification: Quench the reaction and perform an appropriate work-up, followed by purification using column chromatography to isolate the desired β-cyanohydroxymethyl α-amino acid derivative.

-

Conversion to this compound: The resulting intermediate can then be converted to this compound through a series of chemical transformations, including hydrolysis of the cyano and ester groups and deprotection of the amino group.

Combined Organo- and Biocatalytic Cascades

An elegant and efficient approach to the stereoselective synthesis of 3-HNV and its analogs involves the integration of organocatalysis and biocatalysis in a one-pot cascade. This strategy leverages the stereocontrol of both chemical and enzymatic catalysts. A notable example is the synthesis of all four diastereomers of a protected form of γ-hydroxynorvaline, which can be subsequently converted to 3-HNV.

Caption: Organo- and biocatalytic cascade for synthesis.

Biological Activities and Mechanisms of Action

As a threonine analog, this compound exhibits a range of biological activities, primarily stemming from its ability to interfere with metabolic pathways involving threonine.

Threonine Analog and Inhibition of Protein Synthesis

The structural similarity of 3-HNV to threonine allows it to be mistakenly recognized by cellular machinery, leading to various effects. One of the most studied interactions is with threonyl-tRNA synthetase (ThrRS), a crucial enzyme responsible for attaching threonine to its corresponding tRNA during protein synthesis.[1] By competing with threonine for the active site of ThrRS, 3-HNV can inhibit protein synthesis, leading to cellular toxicity. This inhibitory action is also the basis for its observed antiviral properties.[4] Furthermore, it has been shown to inhibit asparagine-linked glycosylation and retard the secretion of glycoproteins.[6]

Caption: Mechanism of 3-HNV as a threonine analog.

A Key Player in Cancer Vaccine Development

A highly promising application of this compound is in the field of immuno-oncology, specifically in the design of cancer vaccines. It serves as a key building block for synthetic MUC1 glycopeptide antigens.[1][5] MUC1 is a glycoprotein that is overexpressed in an underglycosylated form on the surface of many cancer cells, making it an attractive target for immunotherapy.

Synthetic MUC1 glycopeptides incorporating (2S,3R)-3-Hydroxynorvaline in place of threonine have been shown to elicit a more robust immune response.[5] The additional methylene group in the side chain of 3-HNV enhances the CH/π interactions within the antigen-antibody complex.[5][7] This strengthened binding affinity leads to improved immunogenicity, stimulating the production of specific anti-MUC1 IgG antibodies that can recognize and target cancer cells.[5] Preclinical studies have demonstrated that vaccine candidates utilizing these synthetic antigens can successfully cross-react with human breast cancer cells.[3]

Isolation, Purification, and Quantification

The ability to isolate, purify, and quantify this compound from various matrices is essential for research and development.

Extraction from Biological Matrices

For microbial cultures or other biological samples, a common method for extracting non-proteinogenic amino acids involves protein precipitation followed by further purification.

-

Cell Lysis: Homogenize the biological sample (e.g., microbial cell pellet) in a suitable buffer.

-

Protein Precipitation: Add a precipitating agent, such as trichloroacetic acid (TCA), to the homogenate to precipitate proteins.

-

Separation: Centrifuge the sample to pellet the precipitated proteins. The supernatant will contain the free amino acids, including this compound.

-

Further Purification: The supernatant can be further purified using solid-phase extraction (SPE) or other chromatographic techniques to remove interfering substances.

Analytical Techniques for Separation and Quantification

High-performance liquid chromatography (HPLC) is a powerful tool for the analysis of this compound.

-

Reversed-Phase HPLC: For general purity analysis, reversed-phase HPLC with UV detection can be employed.

-

Chiral HPLC: To separate the enantiomers of this compound, a chiral stationary phase (CSP) is necessary. Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are effective for the direct analysis of underivatized amino acid enantiomers.[8]

-

Mass Spectrometry (MS): Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and selectivity for the quantification of this compound in complex biological samples.

Table 2: Analytical Methods for this compound

| Technique | Application | Key Considerations |

| Reversed-Phase HPLC | Purity analysis | Requires a suitable mobile phase for separation. |

| Chiral HPLC | Enantiomeric separation | Requires a chiral stationary phase (e.g., teicoplanin-based). |

| LC-MS/MS | Quantification in biological samples | High sensitivity and specificity; requires optimization of MS parameters. |

Future Perspectives and Conclusion

This compound stands as a compelling example of how a subtle modification to a fundamental biological building block can unlock novel therapeutic opportunities. The conflicting reports on its natural occurrence warrant further investigation, which could reveal new metabolic pathways and biological roles. The continued development of stereoselective synthetic methods will be crucial for making this molecule more accessible for research and potential clinical applications.

The most exciting frontier for this compound undoubtedly lies in cancer immunotherapy. The success of MUC1-based vaccine candidates incorporating this unnatural amino acid in preclinical models provides a strong rationale for their further development. Future research should focus on optimizing vaccine formulations, evaluating their efficacy in a broader range of cancer types, and ultimately translating these promising findings into clinical trials.

References

-

Human Metabolome Database. (2021). Metabocard for this compound (HMDB0244983). [Link]

-

Gimeno, A., et al. (2023). Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. JACS Au. [Link]

-

PubMed. (2023). Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. [Link]

-

Docherty, P. A., & Aronson, N. N. (1985). Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes. Journal of Biological Chemistry. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubMed. (1985). Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes. [Link]

-

Yasuno, Y., et al. (2020). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2). [Link]

-

Fang, Z., et al. (2020). Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping. European Journal of Medicinal Chemistry. [Link]

-

Mock, D. M., & Mock, N. I. (1989). Quantification of urinary 3-hydroxyisovaleric acid using deuterated 3-hydroxyisovaleric acid as internal standard. Biomedical & Environmental Mass Spectrometry. [Link]

-

Zhang, M., et al. (2024). Specific glycine-dependent enzyme motion determines the potency of conformation selective inhibitors of threonyl-tRNA synthetase. Nature Communications. [Link]

-

Frontiers in Bioengineering and Biotechnology. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]

-

National Institutes of Health. (2024). Microbial Diversity Impacts Non-Protein Amino Acid Production in Cyanobacterial Bloom Cultures Collected from Lake Winnipeg. [Link]

-

PubMed. (1995). Threonyl-tRNA synthetase. [Link]

-

PubMed. (2020). Discovery of novel tRNA-amino acid dual-site inhibitors against threonyl-tRNA synthetase by fragment-based target hopping. [Link]

-

Wikipedia. (n.d.). Non-proteinogenic amino acids. [Link]

-

National Institutes of Health. (2013). Discovery of Malarial Threonyl tRNA Synthetase Inhibitors by Screening of a Focused Fragment Library. [Link]

-

Alsford Lab - LSHTM Blogs. (n.d.). Protocols. [Link]

-

PubMed. (2010). Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans. [Link]

-

PubMed. (2002). One-pot asymmetric synthesis of beta-cyanohydroxymethyl alpha-amino acid derivatives: formation of three contiguous stereogenic centers. [Link]

-

Biomedical Chemistry: Research and Methods. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. [Link]

-

Selvita. (n.d.). Mass Spectrometry Analytics for Biologics. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Video: Extraction of Non-Protein Amino Acids from Cyanobacteria for Liquid Chromatography-Tandem Mass Spectrometry Analysis [jove.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

The Unseen Architect: A Technical Guide to the Biological Roles and Therapeutic Potential of 3-Hydroxynorvaline

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the ever-evolving landscape of therapeutic development, the pursuit of novel molecular entities with enhanced efficacy and specificity is paramount. Beyond the canonical 20 proteinogenic amino acids, a vast and largely untapped reservoir of chemical diversity lies within the realm of non-proteinogenic amino acids (NPAAs). These unique building blocks, either found in nature or synthetically derived, offer a powerful toolkit to modulate the biological activity, stability, and pharmacokinetic properties of peptides and other therapeutic modalities.[1][2][3] This guide delves into the multifaceted world of a specific NPAA, 3-Hydroxynorvaline (HNV), a molecule demonstrating significant promise in the rational design of next-generation immunotherapies.

Introduction to this compound: A Profile

This compound is a non-proteinogenic alpha-amino acid, a derivative of norvaline featuring a hydroxyl group at the third carbon position.[4] Its chemical formula is C₅H₁₁NO₃, and it exists as four stereoisomers due to the presence of two chiral centers. The (2S,3R) and (2S,3S) configurations are of particular interest in biological applications. While not incorporated into proteins via the standard genetic code, HNV has been identified in certain microorganisms, including the protozoan parasite Trypanosoma brucei, and is known as a microbial-derived analogue of L-threonine.[4][5] This structural similarity to threonine is a key determinant of its biological interactions and will be a recurring theme throughout this guide.

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₃ | [6] |

| Molecular Weight | 133.15 g/mol | [6] |

| IUPAC Name | 2-amino-3-hydroxypentanoic acid | [6] |

| Stereoisomers | (2S,3R), (2R,3S), (2S,3S), (2R,3R) | [7] |

| Known Natural Occurrence | Trypanosoma brucei, Fungal Metabolite | [4][6] |

The Cornerstone Application: Enhancing MUC1-Based Cancer Vaccines

The most significant and well-documented biological role of this compound lies in its application as a critical component of synthetic MUC1 glycopeptide cancer vaccines. Mucin 1 (MUC1) is a glycoprotein that is overexpressed and aberrantly glycosylated in a variety of adenocarcinomas, making it a prime target for cancer immunotherapy.[8] However, MUC1 is a "self-antigen," and vaccines based on its native structure often fail to elicit a robust and sustained immune response.

The Rationale for Threonine Substitution

The immunodominant region of the MUC1 tandem repeat contains a threonine residue that is a key site for O-glycosylation. In a structure-guided approach to vaccine design, researchers have strategically replaced this threonine with (2S,3R)-3-Hydroxynorvaline.[5] This seemingly subtle modification has profound immunological consequences.

The rationale behind this substitution is twofold:

-

Mimicking the Native Conformation: The (2S,3R) stereoisomer of HNV closely mimics the conformation of the natural threonine residue within the MUC1 peptide backbone. This structural fidelity is crucial for the recognition of the synthetic antigen by anti-MUC1 antibodies.

-

Enhancing Antigen-Antibody Interactions: The ethyl group of HNV, compared to the methyl group of threonine, provides an extended hydrophobic surface. This seemingly minor addition significantly strengthens the CH/π interactions between the MUC1 peptide and aromatic residues, such as tyrosine, in the antibody's binding pocket.[5] This enhanced interaction leads to a higher binding affinity of the antibody for the HNV-containing MUC1 peptide.

Caption: Enhanced CH/π interaction with this compound.

Preclinical Evidence of Enhanced Immunogenicity

Preclinical studies in mice have provided compelling evidence for the efficacy of HNV-modified MUC1 vaccines. Immunization with these synthetic glycopeptides has been shown to:

-

Stimulate High Titers of Specific Anti-MUC1 IgG Antibodies: These antibodies are capable of recognizing and binding to native MUC1 expressed on the surface of human cancer cells.[9]

-

Induce a Th1-Biased Immune Response: This type of response is crucial for effective anti-tumor immunity, as it involves the activation of cytotoxic T lymphocytes.

-

Exhibit Cross-Reactivity with Human Cancer Cells: The antibodies generated against the HNV-MUC1 antigen can successfully bind to and mediate the killing of human breast cancer cells expressing MUC1.[5]

| Parameter | Native MUC1 Peptide | HNV-Modified MUC1 Peptide | Reference |

| Binding Affinity (KD) to SM3 Antibody | Lower | Higher | [5][10] |

| Anti-MUC1 IgG Titer in Mice | Lower | Significantly Higher | [8][11][12][13] |

| Cross-reactivity with Cancer Cells | Moderate | Strong | [5] |

Biosynthesis and Metabolism: An Enigmatic Pathway

While the synthetic applications of this compound are well-documented, its natural biosynthesis and metabolic fate remain less understood.

Natural Occurrence and Putative Biosynthesis

As previously mentioned, HNV has been identified in Trypanosoma brucei and is considered a microbial-derived threonine analogue.[4][5] In fungi, the biosynthesis of other hydroxy-amino acids, such as 3-hydroxyproline in echinocandins, is catalyzed by 2-oxoglutarate-dependent proline hydroxylases.[14][15] It is plausible that a similar enzymatic pathway, involving a dedicated hydroxylase, is responsible for the production of HNV in microorganisms that produce it as a secondary metabolite. However, the specific enzymes and genetic pathways governing HNV biosynthesis have yet to be fully elucidated.

Caption: Putative biosynthetic pathway of this compound.

Metabolic Fate and Toxicological Profile

The metabolic fate of this compound in mammalian systems is not well-defined. As a threonine analogue, it can interfere with threonine metabolism.[9] For instance, it has been shown to inhibit threonine dehydrogenase, an enzyme involved in threonine catabolism.[9]

It is crucial to note that HNV has been classified as embryotoxic and teratogenic in animal model studies.[9] This highlights the need for a thorough toxicological evaluation of any HNV-containing therapeutic intended for human use. The GHS classification for this compound includes warnings for skin irritation, serious eye damage, and respiratory irritation.[6]

Other Potential Biological Roles

While the application of this compound in cancer vaccines is the most prominent, its structural similarity to threonine suggests other potential biological activities.

Antiviral Activity

There are reports suggesting that HNV possesses antiviral properties, particularly against herpes simplex virus.[16][17][18][19][20] The proposed mechanism of action for many antiviral nucleoside and amino acid analogues involves the inhibition of viral polymerases or proteases.[16][18][19] As a threonine mimic, HNV could potentially interfere with viral protein synthesis or the function of viral enzymes that utilize threonine or structurally similar amino acids. However, detailed mechanistic studies on the antiviral effects of HNV are limited and represent an area for future investigation.

Role in Trypanosoma brucei

The presence of this compound in Trypanosoma brucei is intriguing.[4] This parasite has a unique and highly regulated metabolic network, and the specific role of HNV within this network is currently unknown.[21][22][23][24] It could be a metabolic intermediate, a component of a secondary metabolite with a specific function in the parasite's life cycle, or a detoxification product. Further research into the metabolism of T. brucei is needed to elucidate the significance of this non-proteinogenic amino acid in the parasite's biology.

Experimental Protocols: Synthesis and Immunological Evaluation

The successful application of this compound in research and development hinges on robust and reproducible experimental protocols.

Stereoselective Synthesis of (2S,3R)-3-Hydroxynorvaline

The synthesis of the specific (2S,3R) stereoisomer of HNV is critical for its application in MUC1 vaccines. A common approach involves a multi-step synthesis starting from a chiral precursor. An example of a synthetic route is outlined below:

Protocol: Stereoselective Synthesis of syn-γ-Hydroxynorvaline

This protocol is a conceptual outline based on reported synthetic strategies for similar non-proteinogenic amino acids.[25]

-

Mannich Reaction: A highly diastereoselective three-component Mannich reaction using readily available starting materials such as acetone, glyoxylic acid monohydrate, and a chiral amine (e.g., (S)-(4-methoxyphenyl)ethylamine) can be employed to construct the key α-amino-γ-oxopentanoic acid intermediate with high enantiomeric purity.

-

Chemoselective Reduction: The keto group of the intermediate is then chemoselectively reduced to a hydroxyl group.

-

Stereoselective Reduction: A subsequent stereoselective reduction of the remaining carbonyl group is performed to establish the desired stereochemistry at the γ-carbon.

-

Deprotection: Finally, removal of protecting groups yields the enantiomerically pure (2S,3R)-3-Hydroxynorvaline.

Caption: General workflow for the synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS) of HNV-Containing MUC1 Glycopeptide

The incorporation of (2S,3R)-3-Hydroxynorvaline into the MUC1 peptide sequence is achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol: SPPS of HNV-MUC1 Glycopeptide [1][26][27][28]

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) and couple it to the deprotected resin.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the MUC1 sequence, incorporating the Fmoc-protected (2S,3R)-3-Hydroxynorvaline at the desired position.

-

Glycosylation (if applicable): For glycopeptides, a pre-glycosylated amino acid building block (e.g., Fmoc-Ser(Ac₃-α-D-GalNAc)-OH) is used during the coupling step.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Evaluation of Immune Response by ELISA

An enzyme-linked immunosorbent assay (ELISA) is a standard method to quantify the antibody response in immunized animals.

Protocol: Anti-MUC1 IgG ELISA [2][3][4][29][30]

-

Plate Coating: Coat a 96-well microtiter plate with the HNV-MUC1 peptide or a suitable MUC1 conjugate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Add serial dilutions of serum samples from immunized and control animals to the wells and incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate thoroughly with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add a TMB substrate solution and incubate in the dark until a color develops.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Determine the antibody titer for each sample, which is typically defined as the reciprocal of the highest serum dilution that gives a signal significantly above the background.

Future Directions and Conclusion

This compound stands as a testament to the power of non-proteinogenic amino acids in advancing therapeutic design. Its successful application in enhancing the immunogenicity of MUC1-based cancer vaccines provides a clear roadmap for the rational engineering of next-generation immunotherapies.

Future research should focus on several key areas:

-

Elucidation of Biosynthetic Pathways: A deeper understanding of the natural biosynthesis of HNV could open avenues for its biotechnological production.

-

Mechanistic Studies of Other Biological Activities: A thorough investigation into its reported antiviral properties could lead to the development of novel antiviral agents.

-

Comprehensive Toxicological Profiling: A detailed understanding of its metabolic fate and toxicological profile is essential for its safe translation into clinical applications.

-

Exploration in Other Therapeutic Contexts: The principle of using HNV to enhance molecular interactions could be applied to the design of other peptide-based drugs and biologics.

References

-

Cai, H., et al. (2022). Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice. STAR Protocols, 3(3), 101593. [Link]

-

Cloud-Clone Corp. (n.d.). ELISA Kit for Mucin 1 (MUC1). [Link]

-

Human MUC1(Mucin 1) Microsample ELISA Kit. (n.d.). [Link]

-

Rojo, J., et al. (2023). Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. JACS Au, 3(11), 3055–3066. [Link]

-

Elabscience. (n.d.). Mouse MUC1(Mucin 1) ELISA Kit. [Link]

-

Buskas, T., et al. (2005). Robust immune responses elicited by a fully synthetic three-component vaccine. Chemistry, 11(17), 5075-84. [Link]

-

Sears, A., et al. (2018). Immunogenicity of chimeric MUC1-HER2 vaccine against breast cancer in mice. Journal of Ovarian Research, 11(1), 93. [Link]

-

Zhang, J., et al. (2017). Binding of circulating anti-MUC1 antibody and serum MUC1 antigen in stage IV breast cancer. Oncology Letters, 13(5), 3435-3441. [Link]

-

ResearchGate. (n.d.). Anti-MUC1 and anti-Thelper antibody titers after (a) 3 or (b–h) 4 immunizations. [Link]

-

Posey, A. D., et al. (2016). Antibodies elicited by the first non-viral prophylactic cancer vaccine show tumor-specificity and immunotherapeutic potential. Oncoimmunology, 5(8), e1187809. [Link]

-

Chabre, Y. M., et al. (2011). Chimeric virus-like particles presenting tumour-associated MUC1 epitope result in high titers of specific IgG antibodies in the presence of squalene oil-in-water adjuvant: towards safe cancer immunotherapy. Vaccine, 29(44), 7656-64. [Link]

-

Hartmann, S., et al. (2015). Synthesis of tumor-associated MUC1-glycopeptides and their multivalent presentation by functionalized gold colloids. Organic & Biomolecular Chemistry, 13(1), 81-97. [Link]

-

Human Metabolome Database. (2021). This compound (HMDB0244983). [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 65097, this compound. [Link]

-

ResearchGate. (n.d.). Binding Affinities (K D ) of Peptides 1−7 for the SM3 Antibody Were Determined with Surface Plasmon Resonance (SPR). [Link]

-

Rojo, J., et al. (2023). Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses. JACS Au, 3(11), 3055–3066. [Link]

-

Cudic, M., et al. (2017). Synthesis of MUC1 glycopeptide thioesters and ligation via direct aminolysis. Journal of Peptide Science, 23(7-8), 565-573. [Link]

-

Patick, A. K., et al. (2005). In Vitro Antiviral Activity and Single-Dose Pharmacokinetics in Humans of a Novel, Orally Bioavailable Inhibitor of Human Rhinovirus 3C Protease. Antimicrobial Agents and Chemotherapy, 49(6), 2267–2275. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10953556, (2S,3R)-3-Hydroxynorvaline. [Link]

-

Simon, R. C., et al. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Advanced Synthesis & Catalysis, 356(13), 2763-2771. [Link]

-

Pineda, E., et al. (2017). Proline Metabolism is Essential for Trypanosoma brucei brucei Survival in the Tsetse Vector. PLoS Pathogens, 13(1), e1006158. [Link]

-

Delso, I., et al. (2023). Accelerated solid-phase synthesis of glycopeptides containing multiple N-glycosylated sites. Organic & Biomolecular Chemistry, 21(10), 2118-2123. [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids. [Link]

-

Deval, J., et al. (2011). Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides. Infectious Disorders Drug Targets, 11(1), 60-73. [Link]

-

Adjogatse, E., et al. (2018). Structure and function of L-threonine-3-dehydrogenase from the parasitic protozoan Trypanosoma brucei revealed by X-ray crystallography and geometric simulations. The Journal of Biological Chemistry, 293(43), 16736-16751. [Link]

-

Adjogatse, E., et al. (2018). Structure and function of L-threonine-3-dehydrogenase from the parasitic protozoan Trypanosoma brucei revealed by X-ray crystallography and geometric simulations. UCL Discovery. [Link]

-

Wang, S., et al. (2017). In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid. Organic & Biomolecular Chemistry, 15(32), 6709-6712. [Link]

-

EBSCO. (n.d.). Mechanisms of action of antiviral drugs. [Link]

-

T'Kindt, R., et al. (2011). Trypanosoma brucei: Metabolomics for analysis of cellular metabolism and drug discovery. Experimental Parasitology, 127(4), 748-55. [Link]

-

RCSB PDB. (1999). 1SM3: CRYSTAL STRUCTURE OF THE TUMOR SPECIFIC ANTIBODY SM3 COMPLEX WITH ITS PEPTIDE EPITOPE. [Link]

-

Dejung, M., et al. (2021). Divergent metabolism between Trypanosoma congolense and Trypanosoma brucei results in differential drug sensitivity. bioRxiv. [Link]

-

Alila Medical Media. (2020, May 18). Antiviral Drugs Mechanisms of Action, Animation [Video]. YouTube. [Link]

-

Dokurno, P., et al. (1998). Crystal structure at 1.95 A resolution of the breast tumour-specific antibody SM3 complexed with its peptide epitope reveals novel hypervariable loop recognition. Journal of Molecular Biology, 284(3), 713-28. [Link]

-

Dhama, K., et al. (2021). A review: Mechanism of action of antiviral drugs. Journal of Pure and Applied Microbiology, 15(1), 3-17. [Link]

-

Liu, Y., et al. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. International Journal of Molecular Sciences, 24(6), 5433. [Link]

-

Bills, G. F., et al. (2018). Cryptic Production of trans-3-Hydroxyproline in Echinocandin B Biosynthesis. Applied and Environmental Microbiology, 84(7), e02370-17. [Link]

-

Bills, G. F., et al. (2018). Cryptic Production of trans-3-Hydroxyproline in Echinocandin B Biosynthesis. Applied and Environmental Microbiology, 84(7), e02370-17. [Link]

-

Rohde, M., et al. (2015). Metabolism of β-valine via a CoA-dependent ammonia lyase pathway. Environmental Microbiology, 17(11), 4384-95. [Link]

Sources

- 1. Protocol to prepare MUC1 glycopeptide vaccines and evaluate immunization effects in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cloud-clone.us [cloud-clone.us]

- 3. Human MUCIN 1/MUC1 ELISA Kit (EHMUC1) - Invitrogen [thermofisher.com]

- 4. elkbiotech.com [elkbiotech.com]

- 5. Structure-Guided Approach for the Development of MUC1-Glycopeptide-Based Cancer Vaccines with Predictable Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C5H11NO3 | CID 65097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (2S,3R)-3-Hydroxynorvaline | C5H11NO3 | CID 10953556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Robust immune responses elicited by a fully synthetic three-component vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Immunogenicity of chimeric MUC1-HER2 vaccine against breast cancer in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chimeric virus-like particles presenting tumour-associated MUC1 epitope result in high titers of specific IgG antibodies in the presence of squalene oil-in-water adjuvant: towards safe cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cryptic Production of trans-3-Hydroxyproline in Echinocandin B Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cryptic Production of trans-3-Hydroxyproline in Echinocandin B Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Antiviral Activity and Single-Dose Pharmacokinetics in Humans of a Novel, Orally Bioavailable Inhibitor of Human Rhinovirus 3C Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antimicrobial strategies: inhibition of viral polymerases by 3'-hydroxyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 19. youtube.com [youtube.com]

- 20. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure and function of L-threonine-3-dehydrogenase from the parasitic protozoan Trypanosoma brucei revealed by X-ray crystallography and geometric simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 23. orbi.uliege.be [orbi.uliege.be]

- 24. Divergent metabolism between Trypanosoma congolense and Trypanosoma brucei results in differential drug sensitivity | bioRxiv [biorxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 27. Synthesis of MUC1 glycopeptide thioesters and ligation via direct aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. flore.unifi.it [flore.unifi.it]

- 29. file.elabscience.com [file.elabscience.com]

- 30. spandidos-publications.com [spandidos-publications.com]

An In-Depth Technical Guide to 3-Hydroxynorvaline as a Threonine Analogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxynorvaline (HNV), a non-proteinogenic amino acid, serves as a potent analogue of threonine, offering a unique tool for researchers in biochemistry, cell biology, and drug development. Its structural similarity to threonine allows it to be recognized by the cellular machinery involved in protein synthesis, leading to its incorporation into nascent polypeptide chains. This substitution, however, introduces subtle but significant perturbations that can alter protein structure, function, and trafficking. This technical guide provides a comprehensive overview of this compound, from its chemical properties and synthesis to its detailed mechanism of action and its diverse applications as a research tool and a potential therapeutic agent. We will delve into state-of-the-art experimental protocols for utilizing HNV to probe protein dynamics and explore its burgeoning role in the development of novel therapeutics, particularly in the realm of cancer immunotherapy.

Introduction: The Significance of a Threonine Mimic

Threonine, an essential amino acid, plays a pivotal role in protein structure and function. Its hydroxyl group is a key site for post-translational modifications such as phosphorylation and glycosylation, which are critical for regulating cellular signaling, protein stability, and trafficking.[1] The ability to substitute threonine with a close structural analogue like this compound opens up exciting avenues for research. HNV possesses an additional methylene group in its side chain compared to threonine, a seemingly minor alteration that has profound biological consequences.[2] This guide will explore how this subtle difference can be exploited to investigate fundamental biological processes and to design innovative therapeutic strategies.

Chemical and Physical Properties

This compound, also known as 2-amino-3-hydroxypentanoic acid, is a non-proteinogenic α-amino acid.[3] Its chemical properties are crucial for its biological activity and for the analytical methods used to study it.

| Property | Value | Source |

| Molecular Formula | C5H11NO3 | [3] |

| Molecular Weight | 133.15 g/mol | [3] |

| IUPAC Name | 2-amino-3-hydroxypentanoic acid | [3] |

| Stereoisomers | Four stereoisomers exist due to two chiral centers. The (2S,3R) and (2S,3S) forms are of particular biological interest. | [4][5] |

Stereoselective Synthesis of this compound

The biological effects of this compound are stereospecific. Therefore, the ability to synthesize specific stereoisomers is paramount for research applications. Several methods for the stereoselective synthesis of HNV have been developed, often employing a combination of organocatalysis and biocatalysis.

A common strategy involves an asymmetric Mannich reaction followed by an enzymatic reduction to establish the desired stereochemistry at both chiral centers.[6] This approach allows for the synthesis of all four diastereomers with high yield and stereocontrol.[4][6]

Illustrative Synthetic Workflow:

Below is a generalized workflow for the stereoselective synthesis of a protected form of this compound, which can then be deprotected to yield the final product.

Caption: Competitive inhibition of ThrRS by HNV.

Experimental Protocols for Utilizing this compound

The ability of HNV to be incorporated into proteins makes it a valuable tool for studying various cellular processes. Below are detailed protocols for its incorporation into recombinant proteins and for analyzing its effects on protein dynamics.

Incorporation of this compound into Recombinant Proteins

This protocol outlines the expression and purification of a recombinant protein containing HNV in E. coli.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the gene of interest

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

This compound (specific stereoisomer)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

Procedure:

-

Transformation: Transform the expression vector into the E. coli expression strain.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Add IPTG to a final concentration of 0.1-1 mM. Simultaneously, add this compound to the culture medium at a concentration that effectively competes with endogenous threonine (e.g., 1-5 mM).

-

Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of HNV.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells by sonication or using a French press.

-

Purification: Clarify the lysate by centrifugation and apply the supernatant to a pre-equilibrated Ni-NTA column. [7][8]8. Washing and Elution: Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged protein containing HNV with elution buffer. [9][10]9. Analysis: Analyze the purified protein by SDS-PAGE and confirm the incorporation of HNV by mass spectrometry.

Pulse-Chase Analysis of Proteins Containing this compound

Pulse-chase analysis is a powerful technique to study the synthesis, processing, and degradation of proteins. [11][12][13][14][15]This protocol is adapted for tracking proteins into which HNV has been incorporated.

Materials:

-

Mammalian cells expressing the protein of interest

-

Dulbecco's Modified Eagle's Medium (DMEM) without methionine and cysteine

-

[³⁵S]methionine/cysteine labeling mix

-

This compound

-

Chase medium (complete DMEM)

-

Lysis buffer (e.g., RIPA buffer)

-

Antibody specific to the protein of interest

-

Protein A/G agarose beads

-

SDS-PAGE and autoradiography equipment

Procedure:

-

Cell Culture: Plate cells and grow to 70-80% confluency.

-

Starvation: Wash the cells with PBS and incubate in methionine/cysteine-free DMEM for 30-60 minutes to deplete intracellular amino acid pools.

-

Pulse: Replace the starvation medium with labeling medium containing [³⁵S]methionine/cysteine and this compound (1-5 mM). Incubate for a short period (e.g., 10-30 minutes) to label newly synthesized proteins.

-

Chase: Remove the labeling medium, wash the cells with PBS, and add pre-warmed chase medium. Collect cell lysates at various time points (e.g., 0, 30, 60, 120 minutes).

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the protein of interest using a specific antibody and Protein A/G agarose beads.

-

Analysis: Wash the immunoprecipitates and elute the proteins. Analyze the samples by SDS-PAGE and autoradiography to visualize the fate of the labeled protein over time.

Mass Spectrometry Analysis of Proteins Containing this compound

Mass spectrometry is essential for confirming the incorporation of HNV and identifying the specific sites of substitution. [16] Procedure:

-

Protein Digestion: The purified protein containing HNV is digested into smaller peptides using a protease such as trypsin. [17]2. LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). [8]3. Data Analysis: The MS/MS spectra are searched against a protein database that includes the possibility of a mass shift corresponding to the substitution of threonine with HNV (a mass increase of 14.01565 Da). Specialized software can be used to identify and quantify the peptides containing HNV.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various research areas.

Probing Protein Structure and Function

The incorporation of HNV can introduce localized conformational changes in a protein. By strategically replacing threonine residues with HNV, researchers can study the role of specific threonine residues in protein folding, stability, and interaction with other molecules.

Investigating Post-Translational Modifications

HNV can interfere with threonine-dependent post-translational modifications. For example, its presence can inhibit N-linked glycosylation, leading to the synthesis of partially glycosylated or unglycosylated proteins. [18]This allows for the study of the role of glycosylation in protein trafficking and function.

Drug Development and Medicinal Chemistry

The ability of HNV to disrupt protein synthesis and function has led to its exploration as a potential therapeutic agent.

-

Anticancer Therapies: HNV has been investigated as a component of synthetic MUC1 glycopeptide antigens for cancer vaccines. The subtle structural change introduced by HNV can enhance the immunogenicity of the antigen, leading to a more robust anti-tumor immune response. [2]* Antiviral and Antimicrobial Agents: As an inhibitor of threonyl-tRNA synthetase, HNV has the potential to disrupt protein synthesis in pathogens, making it a candidate for the development of novel antimicrobial and antiviral drugs.

Caption: Applications of this compound.

Challenges and Future Directions

While this compound is a powerful research tool, its use is not without challenges. The toxicity of HNV to mammalian cells requires careful dose optimization in in vivo studies. Furthermore, the efficiency of HNV incorporation can vary depending on the protein and the expression system.

Future research will likely focus on developing more efficient and specific methods for incorporating HNV and other non-proteinogenic amino acids into proteins. The development of orthogonal tRNA/synthetase pairs that are specific for HNV would allow for its site-specific incorporation, providing even greater control over protein modification. Continued exploration of HNV and its derivatives in medicinal chemistry holds promise for the development of new classes of therapeutics targeting a range of diseases.

Conclusion

This compound stands out as a valuable threonine analogue that has significantly advanced our ability to study and manipulate protein synthesis and function. Its well-characterized mechanism of action, coupled with the development of robust experimental protocols, has solidified its place in the toolkit of biochemists and drug discovery scientists. As our understanding of the intricate roles of threonine in cellular processes continues to grow, the applications of this compound are poised to expand, offering new insights and therapeutic opportunities.

References

-

Simon, R. C., Busto, E., Schrittwieser, J. H., Sattler, J. H., Pietruszka, J., Faber, K., & Kroutil, W. (2014). Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. Chemical Communications, 50(99), 15669-15672. [Link]

-

ResearchGate. (PDF) Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis. [Link]

-

Husain, I., & Francklyn, C. S. (2011). Fidelity escape by the unnatural amino acid β-hydroxynorvaline: an efficient substrate for Escherichia coli threonyl-tRNA synthetase with toxic effects on growth. Journal of Biological Chemistry, 286(49), 42337-42347. [Link]

-

PubChem. This compound. [Link]

-

Jansens, A., & Braakman, I. (2003). Pulse-chase labeling techniques for the analysis of protein maturation and degradation. Methods in Molecular Biology, 232, 133-145. [Link]

-

Bonifacino, J. S. (2000). Assessment of Modulation of Protein Stability Using Pulse-chase Method. Current Protocols in Cell Biology, Chapter 7, Unit 7.6. [Link]

-

Hou, T., Feske, S., & Unutmaz, D. (2013). Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading. Methods in Molecular Biology, 960, 443-456. [Link]

-

Wikipedia. Pulse-chase analysis. [Link]

-

Freist, W., & Gauss, D. H. (1995). Threonyl-tRNA synthetase. A review. Biological chemistry Hoppe-Seyler, 376(6), 313-324. [Link]

-

Docherty, P. A., & Aronson, N. N., Jr (1985). Effect of the threonine analog beta-hydroxynorvaline on the glycosylation and secretion of alpha 1-acid glycoprotein by rat hepatocytes. The Journal of biological chemistry, 260(19), 10847–10854. [Link]

-

Sankaranarayanan, R., Dock-Bregeon, A. C., Romby, P., Caillet, J., Springer, M., Rees, B., Ehresmann, C., Ehresmann, B., & Moras, D. (1999). The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site. Cell, 97(3), 371–381. [Link]

-

Sankaranarayanan, R., Dock-Bregeon, A. C., Rees, B., Bovee, M., Caillet, J., Romby, P., Ehresmann, C., & Moras, D. (2000). Zinc ion mediated amino acid discrimination by threonyl-tRNA synthetase. Nature structural biology, 7(6), 461–465. [Link]

-

Yasuno, Y., Yamaguchi, S., Karita, Y., Sakai, K., Okamura, H., Nakayama, A., & Shinada, T. (2020). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Heterocycles, 103(2), 536-545. [Link]

-

Francklyn, C., & Musier-Forsyth, K. (2010). Methods for kinetic and thermodynamic analysis of aminoacyl-tRNA synthetases. Methods (San Diego, Calif.), 51(3), 283–293. [Link]

-

Francklyn, C., & Musier-Forsyth, K. (2010). Methods for kinetic and thermodynamic analysis of aminoacyl-tRNA synthetases. Methods (San Diego, Calif.), 51(3), 283–293. [Link]

-

ResearchGate. Stereoselective Synthesis of syn-γ-Hydroxynorvaline and Related α-Amino Acids | Request PDF. [Link]

-

Colgrave, M. L., & Jones, A. (2011). Preparation of proteins and peptides for mass spectrometry analysis in a bottom-up proteomics workflow. Current protocols in protein science, Chapter 10, Unit 10.25. [Link]

-

doi.org. Sample preparation for proteomics and mass spectrometry from animal samples. [Link]

-

Creative Biolabs. Principle and Protocol of Expression and Purification of His Fusion Protein. [Link]

-

Gopinath, S., & S. G. (2019). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. Toxicologic pathology, 47(8), 948–960. [Link]

-

Genesis Drug Discovery & Development. Case Studies. [Link]

-

Semantic Scholar. Methods for kinetic and thermodynamic analysis of aminoacyl-tRNA synthetases. [Link]

-

Bio-Rad. Purification Workflow For The Production of Highly Pure Recombinant Proteins. [Link]

-

Drug Hunter. Category - Case Studies. [Link]

-

ResearchGate. Methods for Kinetic and Thermodynamic Analysis of Aminoacyl-tRNA Synthetases | Request PDF. [Link]

-

PubChem. 3-Methyl-L-threonine. [Link]

-

protocols.io. Small-scale Expression and Purification Protocol for His-SUMO Tagged Enterovirus D68 Strain STL 2014 12 3C Protease in E. coli. [Link]

-

Stahla, C. A., Erickson, K. E., Johnson, D. K., & Hecht, S. M. (2019). Expression and purification of a cleavable recombinant fortilin from Escherichia coli for structure activity studies. Protein expression and purification, 153, 10-17. [Link]

-

Hou, Y. M., & Francklyn, C. (2000). Kinetics of tRNA folding monitored by aminoacylation. RNA (New York, N.Y.), 6(12), 1884–1891. [Link]

-

Elango, R., Humayun, M. A., Ball, R. O., & Pencharz, P. B. (2009). Determination of threonine requirements and the metabolic availability of threonine from food sources in healthy school-aged children. The American journal of clinical nutrition, 90(4), 987–994. [Link]

-

Drug Design. Case Studies in 3D Database Searching. [Link]

-

Carter, H. E., & West, H. D. (1940). A new synthesis of DL-threonine. Journal of Biological Chemistry, 136(2), 545-548. [Link]

Sources

- 1. Overview of Threonine Metabolism - Creative Proteomics [creative-proteomics.com]

- 2. The structure of threonyl-tRNA synthetase-tRNA(Thr) complex enlightens its repressor activity and reveals an essential zinc ion in the active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. threonyl-tRNA synthetase [chem.uwec.edu]

- 4. researchgate.net [researchgate.net]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. Stereoselective synthesis of γ-hydroxynorvaline through combination of organo- and biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Purification Workflow For The Production of Highly Pure Recombinant Proteins [drugdiscoveryonline.com]

- 8. Tag Removal Proteases for Recombinant Protein Purification [sigmaaldrich.com]

- 9. Principle and Protocol of Expression and Purification of His Fusion Protein - Creative BioMart [creativebiomart.net]

- 10. Small-scale Expression and Purification Protocol for His-SUMO Tagged Enterovirus D68 Strain STL 2014 12 3C ... [protocols.io]

- 11. Pulse-chase labeling techniques for the analysis of protein maturation and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pulse-Chase Labeling Techniques for the Analysis of Protein Maturation and Degradation | Springer Nature Experiments [experiments.springernature.com]

- 14. Pulse-chase analysis for studies of MHC class II biosynthesis, maturation, and peptide loading - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pulse-chase analysis - Wikipedia [en.wikipedia.org]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Identification of Prolyl Hydroxylation Modifications in Mammalian Cell Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Crystal structure of a complete threonyl tRNA synthetase: toggle clamp model? - PubMed [pubmed.ncbi.nlm.nih.gov]

A Research Framework for Investigating the Potential Antiviral Activity of 3-Hydroxynorvaline Against Herpes Simplex Virus 1 (HSV-1)

Abstract

The relentless challenge of herpes simplex virus (HSV) infections, compounded by the emergence of drug-resistant strains, necessitates the exploration of novel antiviral agents. This technical guide outlines a comprehensive research framework for the systematic evaluation of 3-hydroxynorvaline, a non-proteinogenic amino acid, as a potential inhibitor of HSV-1 replication. While direct evidence of this compound's anti-herpetic activity is not yet established in scientific literature, its structural similarity to other amino acids suggests a plausible, albeit hypothetical, mechanism of action centered on the disruption of viral protein synthesis or post-translational modifications. This document provides a robust, scientifically-grounded roadmap for researchers, scientists, and drug development professionals. It details the underlying scientific rationale, proposes a hypothetical mechanism of action, and furnishes detailed, step-by-step protocols for a series of validation experiments. The guide is structured to ensure scientific integrity, with an emphasis on self-validating experimental design and authoritative grounding in established virological and biochemical methodologies.

Introduction and Scientific Rationale

Herpes simplex virus 1 (HSV-1) is a ubiquitous pathogen responsible for a wide spectrum of diseases, from benign mucocutaneous lesions to life-threatening encephalitis. Current therapeutic strategies predominantly rely on nucleoside analogs, such as acyclovir, which target the viral DNA polymerase. However, the clinical utility of these drugs is increasingly threatened by the rise of resistant viral strains, creating an urgent need for new antiviral compounds with alternative mechanisms of action.

Non-proteinogenic amino acids and their derivatives have emerged as a promising class of molecules for therapeutic development due to their potential to interfere with essential metabolic and biosynthetic pathways. This compound is one such compound, an analogue of threonine and valine. Its established role in various biological systems, though not directly linked to virology, provides a compelling basis for its investigation as an antiviral agent.

Hypothesis: We hypothesize that this compound may act as a competitive inhibitor or a metabolic disruptor in pathways crucial for HSV-1 replication. Specifically, its structural analogy to essential amino acids could lead to one of two primary outcomes:

-

Inhibition of Viral Protein Synthesis: Incorporation of this compound into nascent viral polypeptide chains could lead to misfolded, non-functional proteins, thereby halting the assembly of new virions.

-

Disruption of Post-Translational Modifications: The hydroxyl group of this compound could interfere with essential post-translational modifications, such as glycosylation or phosphorylation, of viral glycoproteins that are critical for viral entry and egress.

This guide will lay out the necessary experimental framework to rigorously test this hypothesis.

Proposed Mechanism of Action: A Hypothetical Pathway

To effectively investigate the potential of this compound, it is crucial to establish a testable mechanistic hypothesis. We propose that this compound may function as an antagonist of amino acid-dependent processes that are hijacked by HSV-1 during its replication cycle. The virus heavily relies on the host cell's machinery for protein synthesis, making this a prime target for therapeutic intervention.

The proposed pathway, illustrated below, suggests that this compound could be mistakenly recognized by aminoacyl-tRNA synthetases, leading to its incorporation into viral proteins. This would result in conformational changes that render the proteins non-functional, ultimately leading to the attenuation of viral replication.

Caption: Hypothetical mechanism of this compound against HSV-1.

Experimental Validation Workflow

A tiered approach is essential for systematically evaluating the antiviral potential of this compound. The workflow begins with assessing the compound's intrinsic toxicity to the host cells, followed by a direct evaluation of its antiviral efficacy, and concluding with more detailed mechanistic studies.

Caption: Tiered workflow for assessing antiviral activity.

Phase 1: Cytotoxicity Assessment

Objective: To determine the concentration range at which this compound is not toxic to the host cells (e.g., Vero cells), which are commonly used for HSV-1 propagation. This is crucial to ensure that any observed reduction in viral replication is due to a specific antiviral effect and not simply a consequence of cell death.

Protocol: MTT Assay

-